molecular formula C14H13FN2O3S B4851970 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide

2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide

Cat. No. B4851970
M. Wt: 308.33 g/mol
InChI Key: RGHOEXHANWCJML-UHFFFAOYSA-N
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Description

2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide, also known as FSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a sulfonamide-based compound that has been extensively studied for its ability to modify proteins and peptides, making it a valuable tool in biochemical research.

Mechanism of Action

2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide functions by selectively modifying the amino groups of lysine residues in proteins and peptides. This modification occurs through a nucleophilic substitution reaction, where the sulfonamide group of 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide displaces the amine group of the lysine residue. This modification is irreversible, making 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide a valuable tool for protein labeling and isolation.
Biochemical and Physiological Effects:
2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. This lack of effect is due to the selective nature of 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide's modification, which only targets lysine residues. Additionally, 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide has been shown to have low toxicity, making it a safe and reliable tool for research purposes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide in lab experiments include its selectivity, simplicity of synthesis, and low toxicity. Additionally, 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide is highly water-soluble, making it easy to use in aqueous solutions. However, the limitations of using 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide include its irreversibility, making it difficult to remove from modified proteins. Additionally, 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide can only modify lysine residues, limiting its utility in studying other amino acids.

Future Directions

There are several potential future directions for the use of 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide in research. One potential direction is the development of more selective sulfonamide-based compounds that can modify other amino acids. Additionally, 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide could be used in the development of new therapies for diseases that involve protein misfolding, such as Alzheimer's and Parkinson's disease. Finally, 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide could be used in the development of new diagnostic tools for the detection of specific proteins in biological samples.
Conclusion:
In conclusion, 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide is a valuable tool for protein modification and labeling in biochemical research. Its selectivity, simplicity of synthesis, and low toxicity make it a reliable tool for studying protein function and interactions. While 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide has some limitations, its potential applications in future research are significant.

Scientific Research Applications

2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide has been primarily used in the field of protein modification, where it is used to selectively label proteins and peptides. This labeling allows for the identification and isolation of specific proteins, which is crucial in understanding their functions and interactions. Additionally, 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide has been used to study enzyme kinetics and protein-protein interactions.

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c15-12-7-3-1-5-10(12)9-21(19,20)17-13-8-4-2-6-11(13)14(16)18/h1-8,17H,9H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHOEXHANWCJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Fluorobenzyl)sulfonyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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